Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate

Description

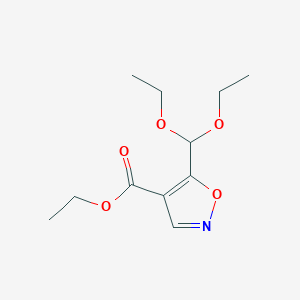

Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate (CAS 41039-78-5) is an oxazole derivative characterized by a diethoxymethyl substituent at the 5-position of the oxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₁₁H₁₇NO₅, with a molecular weight of 243.26 g/mol . The diethoxymethyl group introduces both steric bulk and polarity, making it distinct from simpler oxazole derivatives.

Properties

IUPAC Name |

ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-4-14-10(13)8-7-12-17-9(8)11(15-5-2)16-6-3/h7,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCOQZUDIOQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=NO1)C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41039-78-5 | |

| Record name | ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with appropriate reagents under controlled conditions. One common method includes the use of a base-promoted condensation reaction with aryl azides . The reaction conditions often involve the use of ethanol as a solvent and a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce alkyl or acyl groups into the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the notable applications of Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate is its potential as an antimicrobial agent. Research indicates that compounds containing oxazole rings exhibit significant antibacterial properties, making them suitable candidates for developing new antibiotics. For instance, derivatives of oxazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition .

Antioxidant Properties

Studies have shown that oxazole derivatives can possess antioxidant properties, which are crucial for protecting cells from oxidative stress. This compound has been evaluated for its ability to inhibit lipid peroxidation and protect against cellular damage in vitro. These findings suggest its potential use in formulations aimed at preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of oxazole derivatives have also been explored. This compound may play a role in modulating inflammatory pathways, which could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases. This application is supported by studies indicating that similar compounds can reduce pro-inflammatory cytokines in cell cultures .

Material Science

Synthesis of Polymers

this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for chemical modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research has demonstrated the successful incorporation of oxazole derivatives into polymer matrices, resulting in materials with improved performance characteristics .

Electroactive Materials

The compound has potential applications in developing electroactive materials due to its unique electronic properties. Oxazole-containing polymers have been investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The introduction of this compound into these systems may enhance charge transport and overall device efficiency .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate and related compounds:

Key Observations :

- Substituent Effects: The diethoxymethyl group in the target compound provides a polar yet sterically demanding substituent, contrasting with the electron-withdrawing trifluoromethyl group in or the aromatic phenyl group in .

- Molecular Weight and Complexity : The target compound is intermediate in size between simple methyl derivatives (e.g., ) and bulky antitumor agents (e.g., MC219 in ). Its diethoxymethyl group may balance solubility and stability for synthetic applications.

This compound

Potential applications include:

- Protecting Group Chemistry : The diethoxymethyl group could act as a hydrolytically labile protecting group for aldehydes or ketones.

- Drug Development : Analogous to MC219 (), modifications at the 5-position may enhance bioactivity.

Comparative Syntheses:

- MC219/MC221 () : Synthesized via bromination of anthracene derivatives, yielding antitumor agents with 63–92% efficiency.

- Ethyl 5-Phenyl Derivative () : Likely prepared via cyclization or coupling reactions, emphasizing aromatic substituent introduction.

- Trifluoromethyl Derivatives () : Utilize electrophilic substitution or fluorination strategies for enhanced electronic effects.

Biological Activity

Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate (EDOC) is a compound of significant interest due to its potential biological activities, particularly in the fields of insecticidal properties and anticancer effects. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies pertaining to EDOC.

Synthesis of this compound

The synthesis of EDOC typically involves the reaction of diethoxymethyl derivatives with appropriate carboxylic acids under controlled conditions. The general synthetic pathway includes:

- Formation of the oxazole ring : This step often involves cyclization reactions using precursors such as α-halo esters and amidines.

- Esterification : The carboxylic acid moiety is converted to an ester using ethyl alcohol in the presence of an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography to obtain high purity levels.

Insecticidal Activity

Recent studies have demonstrated that compounds similar to EDOC exhibit notable insecticidal properties. For instance, a series of oxazole derivatives were synthesized and tested against Aphis fabae, revealing that some compounds achieved mortality rates comparable to commercial insecticides like imidacloprid . The structure-activity relationship (SAR) indicated that specific substituents on the oxazole ring significantly influence bioactivity.

| Compound | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| EDOC | 85.7 | 12.5 |

| Imidacloprid | 100 | - |

Anticancer Activity

In addition to its insecticidal properties, EDOC has shown promise as an anticancer agent. A class of compounds including EDOC was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated potent growth inhibition with GI50 values reaching nanomolar levels (0.08–0.41 μM) across various cell lines .

Mechanism of Action :

- Cell Cycle Arrest : EDOC induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound activates apoptosis through mitochondrial pathways.

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation .

Case Study 1: Insecticidal Efficacy

In a controlled study, several oxazole derivatives were tested for their efficacy against aphids. Compound EDOC demonstrated significant insecticidal activity at lower concentrations compared to other derivatives, indicating its potential as a lead compound for developing new insecticides.

Case Study 2: Antitumor Activity

Another study focused on the anticancer properties of EDOC derivatives. It was found that these compounds not only inhibited cancer cell growth but also selectively targeted tumor cells without affecting normal cells, highlighting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves cyclization reactions or nucleophilic additions. For example, diastereoselective addition of heteroatom nucleophiles to cyclopropene precursors (e.g., ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) under controlled temperature and solvent conditions can yield functionalized cyclopropanes with high diastereomeric ratios . Regioselectivity in oxazole ring formation is achieved by optimizing reaction parameters (e.g., catalyst choice, pH) and using spectroscopic monitoring (TLC, NMR) to track intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of NMR spectroscopy (1H, 13C, and DEPT for functional group identification), mass spectrometry (HRMS for molecular weight validation), and X-ray crystallography (via SHELX or OLEX2 software for 3D structural elucidation) . For crystalline derivatives, unit cell parameters and hydrogen-bonding interactions should be analyzed to confirm packing arrangements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, move to fresh air and rinse affected areas with water for ≥15 minutes .

- Storage : Store at ambient temperatures in airtight containers away from ignition sources due to its combustible nature .

- Waste Disposal : Follow OSHA HCS guidelines for organic heterocyclic compounds (CAS 2934999090) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinements of this compound be resolved?

- Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXL for iterative refinement, applying restraints for bond lengths/angles and validating with R-factor convergence tests. For ambiguous electron density, omit suspicious regions and re-refine . Cross-validate with spectroscopic data (e.g., 1H-15N coupling constants in labeled analogs) to confirm tautomeric forms .

Q. What strategies enhance the biological activity of oxazole derivatives like this compound?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to improve target binding. For antimicrobial activity, substitute the diethoxymethyl group with thiazole or triazole moieties .

- In Silico Screening : Perform docking studies using the compound’s X-ray structure to predict interactions with enzymes (e.g., bacterial topoisomerases) .

- In Vivo Testing : Optimize pharmacokinetics by evaluating logP (target ~1.1–1.5) and solubility profiles (use DMSO/PBS mixtures) .

Q. How do reaction conditions influence the stereochemical outcomes of derivatives?

- Methodological Answer :

- Temperature : Lower temperatures (0–25°C) favor kinetic control, leading to cis-diastereomers in cyclopropane derivatives. Higher temperatures (50–80°C) promote thermodynamic products .

- Catalysts : Rhodium(II) catalysts enhance enantioselectivity in cyclopropanation, while copper(I) aids in azide-alkyne cycloadditions for triazole hybrids .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.